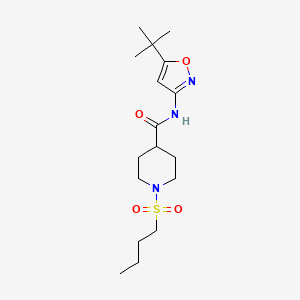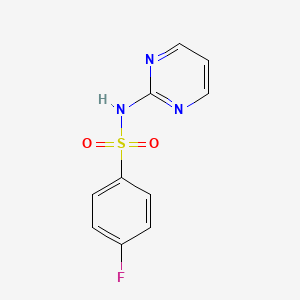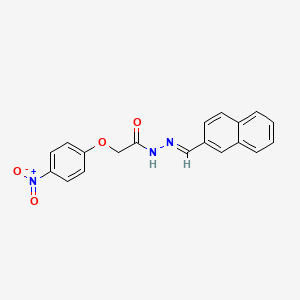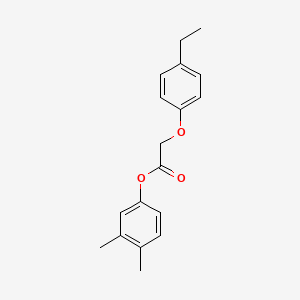![molecular formula C12H13FN4OS2 B5513363 N-(4-fluorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5513363.png)
N-(4-fluorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiadiazolylurea compounds typically involves reactions between specific isocyanates and amino-thiadiazoles. For instance, the synthesis of similar compounds has been achieved through reactions involving different isocyanates and 2-amino-5-(4-pyridyl)-1,3,4-thiadiazoles, showcasing a method that could be analogous to the synthesis of N-(4-fluorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea (Tan Xiao-hong, 2006).
Molecular Structure Analysis
The molecular structure of thiadiazolylurea derivatives has been analyzed through various techniques, including X-ray diffraction. These analyses reveal that the urea group in these compounds tends to adopt a planar configuration, which is often nearly coplanar with the thiadiazole ring, indicating potential structural similarities with the compound (Li-Qiao Shi, 2011).
Chemical Reactions and Properties
Chemical reactions involving thiadiazolylurea derivatives include their formation from isocyanates and amino-thiadiazoles, as well as potential fungicidal activities exhibited by some derivatives. These reactions highlight the chemical versatility and potential biological relevance of these compounds (Xin-jian Song et al., 2008).
Physical Properties Analysis
The physical properties of thiadiazolylurea derivatives, such as crystal structure and solubility, can be inferred from their molecular structure analysis. The planar configuration of the urea group and its coplanarity with the thiadiazole ring might affect the solubility and crystallinity of these compounds, impacting their physical behavior in different environments (Li-Qiao Shi, 2011).
Chemical Properties Analysis
The chemical properties of thiadiazolylurea derivatives, including their potential bioactivity, are of interest. For example, some derivatives have been found to exhibit good fungicidal activity against specific pathogens, which could suggest similar properties for N-(4-fluorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea, depending on its specific molecular configuration and substituents (Xin-jian Song et al., 2008).
Wissenschaftliche Forschungsanwendungen
Plant Growth Regulation and Morphogenesis
Urea derivatives, including those related to the chemical structure , have been identified as positive regulators of cell division and differentiation in plants. They exhibit cytokinin-like activity, often exceeding that of natural adenine compounds, and are used in in vitro plant morphogenesis studies to enhance adventitious root formation (Ricci & Bertoletti, 2009).
Enzyme Inhibition for Therapeutic Applications
Thiadiazole urea derivatives have been synthesized as matrix metalloproteinase (MMP) inhibitors, particularly targeting stromelysin, an enzyme implicated in various disease processes including cancer and arthritis. Optimization of these compounds has led to the identification of derivatives with significant inhibitory activity, contributing to the development of selective stromelysin inhibitors (Jacobsen et al., 1999).
Fluorescence and Spectroscopic Applications
Research into the fluorescence emission spectra of certain 1,3,4-thiadiazole derivatives has revealed dual fluorescence effects, suggesting applications in fluorescence probes for biology and molecular medicine. The ability to identify these effects using spectroscopic methods opens up new avenues for the use of thiadiazole derivatives as ideal fluorescence probes (Budziak et al., 2019).
Anticancer and Neuroprotective Activities
Compounds from the N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole set, including those with fluorophenyl groups, have shown potential in inhibiting the proliferation of tumor cells and in neuroprotection. Such compounds have been tested against cancers of the nervous system and have shown a trophic effect in neuronal cell cultures without affecting the viability of normal cells, highlighting their potential for cancer therapy and neuroprotection (Rzeski et al., 2007).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4OS2/c1-2-7-19-12-17-16-11(20-12)15-10(18)14-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMTWFIETYPVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5513280.png)


![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5513296.png)


![ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5513307.png)
![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine](/img/structure/B5513319.png)
![2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5513324.png)

![(1S*,5R*)-6-benzyl-3-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513350.png)
![(3R*,4R*)-1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5513356.png)
![N-ethyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513376.png)
![9-[(5-chloro-2-thienyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513380.png)